molecular formula C13H11BrN2O B1486829 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol CAS No. 1977709-94-6

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1486829
CAS RN: 1977709-94-6
M. Wt: 291.14 g/mol
InChI Key: YUBQMCKJUOTBRJ-UHFFFAOYSA-N
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Description

The compound “6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial and antiproliferative properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

In the case of similar compounds, such as pyrazoline derivatives, they have shown confirmed biological as well as pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .

Scientific Research Applications

Antimicrobial Activity

Research into pyrimidine derivatives, such as those structurally related to "6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol," has shown promising antimicrobial properties. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives from a related compound, which were further processed to yield pyridothienopyrimidine derivatives. Some of these synthesized compounds were screened for in vitro antimicrobial activities, showcasing their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Organic Synthesis Innovations

A study by Reddy et al. (2014) focused on the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, a compound sharing a core structural motif with "this compound." Utilizing phosphomolybdic acid as a catalyst, this work illustrates an efficient method for producing compounds that could have applications in various fields, including agriculture and drug development (Reddy, Reddy, & Reddy, 2014).

Antiviral Research

Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-substituted pyrimidines, demonstrating their effectiveness against retroviruses in cell culture. This research indicates the potential of pyrimidine derivatives in developing antiretroviral therapies, highlighting the broad applicability of these compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimycobacterial Activity

Erkin and Krutikov (2010) synthesized hydrochlorides of 2-alkyl-5-bromo-6-methyl-4-phenylaminopyrimidines, analyzing the impact of bromine atom localization on antimycobacterial activity. Their findings contribute to the understanding of how subtle changes in molecular structure can significantly affect biological activity, offering insights for designing more effective antimycobacterial agents (Erkin & Krutikov, 2010).

Luminescent Properties for Materials Science

Xu et al. (2014) investigated cyclopalladated and cyclometalated complexes of 2-(4-bromophenyl)pyridine for their luminescent properties and potential application in organic light-emitting diodes (OLEDs). This study exemplifies the use of bromophenyl-containing compounds in materials science, particularly in the development of electronic and photonic devices (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure and properties. For similar compounds, safety data sheets provide information on potential hazards, including environmental hazards, health hazards, and physical hazards .

properties

IUPAC Name

4-(4-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBQMCKJUOTBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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